R18 peptide R18 peptide An antagonist of 14.3.3 proteins (KD ≈80 nM) that induces apoptosis. Competitively inhibits 14-3-3-ligand interactions without requiring phosphorylation, thereby blocks the ability of 14-3-3 binding to target proteins such as Raf-1, Bad, ASK1 and exoenzyme S.
Brand Name: Vulcanchem
CAS No.: 211364-78-2
VCID: VC21539739
InChI: InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Molecular Formula: C101H157N27O29S3
Molecular Weight: 2309.7 g/mol

R18 peptide

CAS No.: 211364-78-2

Cat. No.: VC21539739

Molecular Formula: C101H157N27O29S3

Molecular Weight: 2309.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

R18 peptide - 211364-78-2

CAS No. 211364-78-2
Molecular Formula C101H157N27O29S3
Molecular Weight 2309.7 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
Standard InChI Key YSKZRNFKZLWXRG-ZHTKBQOPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6
SMILES CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Appearance White lyophilised solid

Chemical Properties

Structure and Composition

R18 is structurally defined by its sequence of 18 arginine amino acids. The repeated positive charges from the arginine side chains create a highly cationic molecule that facilitates interaction with negatively charged cellular components. This polycationic character is central to both its cell-penetrating ability and its neuroprotective function.

Synthesis Methods

The R18 peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions during synthesis.

For industrial-scale production, automated peptide synthesizers are employed to streamline the repetitive steps of SPPS. After complete assembly of the peptide chain, protecting groups are removed, and the peptide is cleaved from the resin. Purification typically involves high-performance liquid chromatography (HPLC) to ensure high purity and quality of the final product.

Interaction Profile

Rather than undergoing traditional chemical reactions, R18 primarily interacts with cellular components through electrostatic and other non-covalent interactions. Its cationic nature enables it to interact with negatively charged cellular membranes and intracellular components. These interactions form the basis of its biological activity, particularly its ability to modulate ion channels and cellular signaling pathways involved in neuronal injury.

Biological Mechanisms

Neuroprotective Pathways

The neuroprotective effects of R18 are attributed to multiple mechanisms, with modulation of excitotoxicity pathways being particularly significant. Research has demonstrated that R18 confers neuroprotection primarily through suppression of ionotropic glutamate receptor (iGluR) overactivation . This activity addresses a critical pathway in neuronal injury, as excessive activation of these receptors is a major contributor to excitotoxic damage in conditions such as stroke and traumatic brain injury.

Calcium Regulation

A key mechanism underlying R18's neuroprotective action is its ability to reduce intracellular calcium influx. Studies indicate that R18 significantly attenuates calcium influx triggered by various ionotropic glutamate receptor agonists, including glutamate, NMDA, KA, and AMPA . By preventing excessive calcium entry into neurons, R18 helps maintain cellular homeostasis and prevents the activation of calcium-dependent cell death pathways.

Mitochondrial Protection

R18 demonstrates significant ability to preserve mitochondrial function during excitotoxic stress. Research has shown that R18 treatment helps maintain mitochondrial membrane potential (ΔΨm) and ATP production in neurons exposed to glutamic acid . This protection of mitochondrial bioenergetics is crucial, as mitochondrial dysfunction is a central mechanism in excitotoxic neuronal death.

Mitochondrial ParameterEffect of R18Significance
Membrane Potential (ΔΨm)PreservationPrevents collapse of mitochondrial function
ATP ProductionMaintenanceEnsures energy supply for cellular processes
ROS GenerationReductionDecreases oxidative damage to cellular components

Reduction of Oxidative Stress

In addition to preserving mitochondrial function, R18 reduces the generation of reactive oxygen species (ROS) during excitotoxic events . This antioxidant-like effect further contributes to its neuroprotective profile by limiting oxidative damage to cellular components, which is a major factor in neuronal death following injury.

Research Findings

Preclinical Studies in Rodent Models

Extensive preclinical research has demonstrated the efficacy of R18 in rodent models of stroke and other neurological injuries. In rodent models of middle cerebral artery occlusion (MCAO), R18 has shown remarkable neuroprotective effects:

  • R18 significantly reduced infarct volume at doses of 100 nmol/kg and 1000 nmol/kg by 19.7% in a permanent MCAO model

  • The peptide demonstrates effectiveness over a therapeutic window of at least 60 minutes post-stroke

  • R18 is effective across a broad dose range (100–1000 nmol/kg)

These findings highlight the robust neuroprotective profile of R18 in experimental stroke models and suggest potential for clinical application in acute ischemic stroke.

Non-human Primate Studies

Building on the promising results from rodent studies, R18 has also been evaluated in non-human primate (NHP) stroke models, which more closely resemble human cerebrovascular physiology:

  • In male cynomolgus macaques subjected to MCAO, R18 treatment (1000 nmol/kg administered intravenously 60 minutes after MCAO onset) reduced infarct lesion volume by up to 65.2% at 24 hours post-stroke

  • Reduction in infarct volume persisted at 28 days post-stroke, with R18-treated animals showing 69.7% less infarct volume compared to controls

  • R18-treated animals displayed reduced functional deficits as assessed by the NHP stroke scale (NHPSS)

These findings in a higher-order animal model provide compelling support for the potential translation of R18 as a neuroprotective agent for human stroke treatment.

Comparative Efficacy Studies

Research directly comparing R18 with other neuroprotective peptides has yielded important insights into its relative efficacy:

PeptideEffective DosesRelative EfficacyKey Advantages
R18100-1000 nmol/kgHighestSuperior reduction in infarct volume, better functional outcomes
R18D300-1000 nmol/kgHighEnhanced stability against proteolysis
NA-1 (TAT-NR2B9c)100-300 nmol/kgModerateCurrently in clinical trials

Therapeutic Applications

Other Neurological Applications

Beyond stroke, R18 may have applications in treating other acute and chronic neurological disorders characterized by excitotoxicity and oxidative stress:

  • Hypoxic-ischemic encephalopathy (HIE)

  • Traumatic brain injury (TBI)

  • Neurodegenerative conditions involving excitotoxic mechanisms

The peptide's demonstrated ability to protect neurons from glutamate-induced excitotoxicity suggests potential utility across a range of neurological conditions where this mechanism contributes to pathology.

Current Development Status

Based on the available search results, R18 appears to be in preclinical development, with studies in non-human primates representing an advanced stage in this process. The positive results from these studies provide justification for further evaluation in clinical trials .

The development pathway for R18 is likely influenced by comparison with NA-1 (TAT-NR2B9c), which has progressed to Phase 3 clinical trials. Given the evidence suggesting superior efficacy of R18 compared to NA-1, there is a strong rationale for clinical development of R18 as a neuroprotective therapeutic for stroke .

Future Perspectives

Research Directions

Future research on R18 will likely focus on several key areas:

  • Further elucidation of its mechanisms of action, particularly the specific molecular interactions underlying its neuroprotective effects

  • Optimization of dosing regimens for maximum efficacy and safety

  • Exploration of potential synergistic effects with other stroke treatments, such as thrombolytics or endovascular interventions

  • Investigation of its efficacy in models of other neurological conditions beyond stroke

These research directions will be crucial for maximizing the therapeutic potential of R18 and defining its optimal clinical applications.

Challenges and Considerations

Despite the promising preclinical data, several challenges must be addressed in the development of R18 as a therapeutic agent:

  • Translation from animal models to human patients, which has historically been challenging for neuroprotective agents

  • Optimization of delivery methods to ensure adequate penetration of the blood-brain barrier

  • Determination of the optimal therapeutic window in humans, which may differ from that observed in animal models

  • Evaluation of potential adverse effects, particularly those related to its cationic nature and potential interactions with other cellular processes

Addressing these challenges will be essential for the successful clinical development of R18 as a neuroprotective therapeutic.

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